molecular formula C13H10O4S B497413 2-Oxo-2-(2-thienyl)ethyl salicylate CAS No. 326886-49-1

2-Oxo-2-(2-thienyl)ethyl salicylate

Cat. No.: B497413
CAS No.: 326886-49-1
M. Wt: 262.28g/mol
InChI Key: WNKNDKRHIWCVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(2-thienyl)ethyl salicylate is a high-purity chemical compound offered for research and development purposes. This molecule features a salicylate (2-hydroxybenzoate) moiety esterified with a 2-thienyl carbonyl-containing side chain. The presence of both salicylate and thienyl groups suggests potential for investigation in areas such as medicinal chemistry and pharmaceutical development. Salicylate derivatives are widely studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins . The unique integration of the thiophene ring, a common pharmacophore in drug design, may confer distinct electronic properties and binding characteristics, potentially leading to modified bioavailability, metabolic stability, or target selectivity compared to simpler salicylate esters like ethyl salicylate or 2-ethylhexyl salicylate . Researchers may find this compound valuable for synthesizing novel derivatives, exploring structure-activity relationships, or developing new bioactive molecules with applications in immunology and inflammation research . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

326886-49-1

Molecular Formula

C13H10O4S

Molecular Weight

262.28g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H10O4S/c14-10-5-2-1-4-9(10)13(16)17-8-11(15)12-6-3-7-18-12/h1-7,14H,8H2

InChI Key

WNKNDKRHIWCVMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=CS2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Salicylate Ester Family

  • Ethyl Salicylate (CAS 118-61-6) and Butyl Salicylate (CAS 2052-14-4): These esters differ from 2-oxo-2-(2-thienyl)ethyl salicylate in their alcohol fragments (ethyl or butyl vs. thienyl-oxoethyl). However, the thienyl group introduces sulfur heteroatoms and aromaticity, increasing molecular weight and lipophilicity (Table 1).
  • Isobutyl Salicylate (CAS 87-20-7) and Isopentyl Salicylate (CAS 87-20-7): These branched-chain esters share anti-inflammatory applications but lack the thienyl group.

Aromatic-Substituted Esters Beyond Salicylates

  • Fluoroquinolone Analogues with Anthracene/Phenanthrene Moieties: Compounds such as 2-oxo-2-(anthracen-2-yl)ethyl ciprofloxacin demonstrate that bulky aromatic groups enhance antibacterial activity against Gram-positive bacteria by improving membrane penetration .

Physicochemical Properties Comparison

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Key Functional Groups
This compound 306.34* 102 (estimated) ~2.8 Thienyl, ketone, salicylate
Ethyl Salicylate 166.18 1.3 (liquid) 2.1 Ethyl ester, salicylate
Butyl Salicylate 194.23 -24 (liquid) 3.5 Butyl ester, salicylate
2-Oxo-2-(anthracen-2-yl)ethyl ciprofloxacin 565.57 220–225 4.2 Anthracene, ketone, quinolone

*Calculated based on C₁₃H₁₂O₄S.

The thienyl group increases molecular rigidity compared to alkyl esters, as evidenced by the higher estimated melting point (102°C vs. liquid alkyl salicylates) . The sulfur atom may also enhance metabolic stability compared to purely hydrocarbon substituents.

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